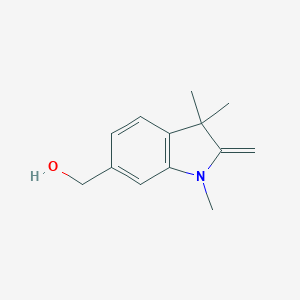

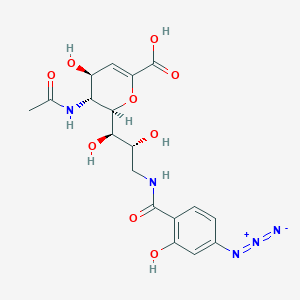

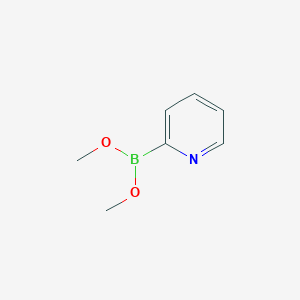

丙二腈, ((1,2,3,4-四氢-1-(2-羟乙基)-6-喹啉基)亚甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propanedinitrile derivatives are a class of organic compounds characterized by the presence of a dinitrile group attached to a methylene bridge. These compounds have been the subject of various studies due to their interesting chemical properties and potential pharmacological applications.

Synthesis Analysis

The synthesis of propanedinitrile derivatives can involve multiple steps, including the attachment of various functional groups to the methylene bridge. In one study, a series of substituted thiazolidine-2,4-dione derivatives were synthesized, which included a propanedinitrile moiety with a quinoxalinyl ethoxyphenyl methylene group . This synthesis was part of a pharmacological evaluation, indicating that these derivatives can be designed to exhibit specific biological activities.

Molecular Structure Analysis

The molecular structure of propanedinitrile derivatives is crucial in determining their physical, chemical, and biological properties. Vibrational and NMR spectroscopy, along with computational methods such as semiempirical and ab initio calculations, have been used to investigate the conformations of these molecules . For instance, methoxymethylene-propanedinitrile and 1-methoxyethylidene-propanedinitrile were found to exist in two conformers with a planar C=COC moiety. However, only one conformer was observed in the liquid and solid phases, which was determined to be the anti conformer .

Chemical Reactions Analysis

The reactivity of propanedinitrile derivatives can be influenced by the substituents attached to the methylene bridge. While the specific chemical reactions of the compound "Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-" are not detailed in the provided papers, the general reactivity can be inferred from the studies on related compounds. The presence of electron-withdrawing groups such as the dinitrile can affect the electrophilic and nucleophilic properties of the molecule, leading to a variety of potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanedinitrile derivatives are closely related to their molecular structure. The vibrational spectra of methoxymethylene-propanedinitrile and 1-methoxyethylidene-propanedinitrile provided insights into their structural characteristics, with complete assignments made using normal coordinate calculations . These properties are essential for understanding the behavior of these compounds in different phases and can also provide information on their stability, solubility, and interaction with biological targets.

科学研究应用

催化与绿色化学

丙二腈基团已知参与Knoevenagel缩合反应,该反应可用于合成各种有机化合物。 该化合物可以作为绿色化学应用中的前体或中间体,在该应用中,氢氧化铝等催化剂用于促进环境友好的条件下的反应 .

杂环支架的合成

杂环化合物在药物化学中至关重要。 该化合物中的四氢喹啉基亚甲基基团可以参与多组分反应,以合成茚满亚甲基-杂环支架,这些支架在创建具有药理活性的分子方面很有价值 .

属性

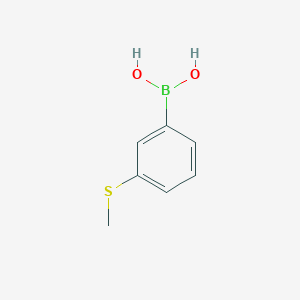

IUPAC Name |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,8-9,19H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQKVWEEHYKMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931699 |

Source

|

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142978-25-4 |

Source

|

| Record name | 2-[[1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142978-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-6-((2,2-dicyano)vinyl)-2,3,4-trihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)